An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 1-Ethyl-2H-tetrazol-5-one
An In-Depth Technical Guide on the Thermodynamic Stability and Melting Point of 1-Ethyl-2H-tetrazol-5-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
The tetrazole ring system is a cornerstone in medicinal chemistry, frequently employed as a bioisostere for carboxylic acids to enhance the pharmacokinetic profiles of drug candidates.[1][2][3] Among its numerous derivatives, 1-ethyl-2H-tetrazol-5-one (CAS 69048-98-2) has emerged as a critical intermediate in the synthesis of various pharmacologically active molecules.[1] A profound understanding of its thermodynamic stability and melting point is not merely academic; it is a prerequisite for safe handling, process optimization, and the rational design of novel synthetic routes. This guide provides a comprehensive exploration of these key physicochemical properties, grounded in established analytical techniques and theoretical principles.
Molecular Structure and Physicochemical Properties
1-Ethyl-2H-tetrazol-5-one is a substituted tetrazolone featuring a five-membered ring composed of four nitrogen atoms and one carbon atom. An ethyl group is attached to a nitrogen atom, and a carbonyl group is present at the 5-position.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆N₄O | [1][4] |
| Molecular Weight | 114.11 g/mol | [1][4] |
| Appearance | White to off-white solid | [1][4] |
| Melting Point | 80 °C | [1][4] |
| Boiling Point | 121 °C | [4] |
| Density | 1.55 g/cm³ | [4] |
| Flash Point | 27 °C | [4] |
Thermodynamic Stability: A Critical Parameter
The thermodynamic stability of a compound dictates its propensity to decompose under thermal stress. For nitrogen-rich heterocycles like tetrazoles, this is a paramount safety consideration, as they can be energetic materials.[5][6] The stability is influenced by factors such as the high nitrogen content, which often leads to a high positive heat of formation, and the presence of functional groups that can either stabilize or destabilize the ring structure.[7][8]
Causality Behind Experimental Choices for Stability Assessment
To rigorously assess the thermodynamic stability of 1-ethyl-2H-tetrazol-5-one, a combination of thermoanalytical techniques is employed. The choice of these methods is deliberate, aiming to provide a comprehensive picture of the material's behavior as a function of temperature.
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Differential Scanning Calorimetry (DSC): This is the primary technique for identifying thermal transitions such as melting and decomposition.[9][10] It measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic peak typically signifies melting, while an exothermic peak indicates decomposition.[9] The onset temperature of the exothermic decomposition provides a critical measure of thermal stability.
-
Thermogravimetric Analysis (TGA): TGA complements DSC by measuring the change in mass of a sample as it is heated.[9][11] This allows for the quantification of mass loss associated with decomposition events identified by DSC. The onset temperature of mass loss is another key indicator of thermal stability.
By using these techniques in concert, we create a self-validating system. The temperatures of thermal events observed in DSC should correlate with mass loss steps in TGA, providing a high degree of confidence in the interpretation of the data.
Experimental Protocol: Thermal Analysis of 1-Ethyl-2H-tetrazol-5-one
This protocol outlines a standardized procedure for evaluating the thermodynamic stability of 1-ethyl-2H-tetrazol-5-one using DSC and TGA.
Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of performing both DSC and TGA is recommended.
Sample Preparation:
-
Accurately weigh 2-5 mg of 1-ethyl-2H-tetrazol-5-one into an aluminum DSC/TGA pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
Crimp the pan with a lid, ensuring a good seal. An unsealed or pinhole lid may be used to allow for the escape of gaseous decomposition products.
Instrument Parameters:
| Parameter | TGA Setting | DSC Setting |
| Temperature Range | Ambient to 400 °C | Ambient to 400 °C |
| Heating Rate | 10 °C/min | 10 °C/min |
| Atmosphere | Nitrogen (Inert) | Nitrogen (Inert) |
| Flow Rate | 20-50 mL/min | 20-50 mL/min |
Data Analysis:
-
TGA Curve:
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Quantify the percentage of mass loss at each decomposition step.
-
-
DSC Curve:
-
Identify the endothermic peak corresponding to the melting of the compound. The peak temperature is the melting point.
-
Identify any exothermic peaks, which indicate decomposition. Determine the onset temperature of the first major exotherm as a primary indicator of thermal stability.
-
Caption: Experimental workflow for thermal analysis.
Melting Point: A Fundamental Physical Property
The melting point is a characteristic and fundamental physical property of a pure crystalline solid. For 1-ethyl-2H-tetrazol-5-one, the reported melting point is 80 °C.[1][4] This value is crucial for:
-
Purity Assessment: A sharp melting point range is indicative of high purity. Impurities will typically depress and broaden the melting range.
-
Reaction Condition Selection: Knowing the melting point is essential for designing synthetic procedures, particularly for reactions that are carried out at elevated temperatures.
-
Material Handling and Storage: It informs the appropriate conditions for storage to prevent physical changes in the material.
Factors Influencing the Melting Point of Tetrazole Derivatives
The melting point of tetrazole derivatives is influenced by several factors related to their molecular structure and intermolecular forces:
-
Intermolecular Hydrogen Bonding: The presence of N-H bonds in the tetrazole ring can lead to strong hydrogen bonding, which generally results in higher melting points.[5]
-
Molecular Symmetry and Packing: The ability of molecules to pack efficiently in a crystal lattice affects the strength of the intermolecular forces. More symmetrical molecules often have higher melting points.
-
Substituent Effects: The nature of the substituent on the tetrazole ring plays a significant role. The size, polarity, and ability of the substituent to participate in intermolecular interactions will alter the melting point.
Experimental Protocol: Melting Point Determination
A standard and reliable method for determining the melting point is using a capillary melting point apparatus.
Instrumentation: A calibrated digital melting point apparatus.
Sample Preparation:
-
Ensure the 1-ethyl-2H-tetrazol-5-one sample is dry and finely powdered.
-
Tightly pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Measurement Procedure:
-
Place the capillary tube in the heating block of the apparatus.
-
Set a rapid heating rate to quickly approach the expected melting point (around 70-75 °C).
-
Once near the expected melting point, reduce the heating rate to 1-2 °C/min to allow for accurate observation.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting range.
Caption: Structure-property relationship.
Conclusion
The thermodynamic stability and melting point of 1-ethyl-2H-tetrazol-5-one are critical parameters for its safe and effective use in research and development. Through the systematic application of thermoanalytical techniques such as DSC and TGA, a comprehensive understanding of its thermal behavior can be achieved. The melting point serves as a reliable indicator of purity and informs handling and reaction conditions. The protocols and principles outlined in this guide provide a robust framework for the characterization of this important synthetic intermediate, ensuring both scientific integrity and operational safety.
References
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- ResearchGate. (n.d.). DSC (left) and TG (right) curves of the azidotetrazole 25.
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- Sigma-Aldrich. (n.d.). Ethyl 1H-tetrazole-5-acetate 97 13616-37-0.
- MDPI. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
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- PMC. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine.
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